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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of the human organic anion

transporter 10 (OAT10), also known as solute carrier family 22 member 13 (SLC22A13), in

transporting orotate, a key intermediate in pyrimidine synthesis. Experimental data supporting

its function is presented alongside a known alternative orotate transporter, URAT1

(SLC22A12), to offer a comprehensive validation overview.

Executive Summary
Human OAT10 has been identified and characterized as a transporter of orotate. Functional

studies using Madin-Darby canine kidney II (MDCKII) cells stably expressing human OAT10

have demonstrated that it facilitates the uptake of orotate.[1][2][3] The transport process is

saturable and exhibits a unique biphasic kinetic profile, suggesting the presence of both high-

affinity and low-affinity transport components. This transport is also dependent on the presence

of chloride ions. In contrast, the urate transporter 1 (URAT1) has also been confirmed as a

human orotate transporter. A key difference highlighted in validation studies is the species

specificity of OAT10-mediated orotate transport; the rat ortholog of OAT10 does not transport

orotate, indicating important differences in substrate recognition across species.[1][2]

Data Presentation: Orotate Transporter Kinetics
The following table summarizes the available quantitative data for human OAT10 and the

alternative orotate transporter, URAT1.
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Transporter Gene Name Substrate

Michaelis-
Menten
Constant
(Km)

Maximum
Velocity
(Vmax)

Experiment
al System

OAT10 SLC22A13 Orotate

Biphasic:

High-affinity

and low-

affinity

components

Not explicitly

quantified in

available

literature

MDCKII cells

stably

expressing

human

OAT10

URAT1 SLC22A12 Orotate 5.2 µM

Not explicitly

quantified in

available

literature

HEK293 cells

expressing

human

URAT1

Note: While the biphasic nature of OAT10-mediated orotate transport is established, specific

Km and Vmax values for each phase were not detailed in the reviewed literature.

Comparative Analysis of Inhibitory Profiles
Orotate transport via OAT10 is known to be inhibited by several anionic compounds that are

recognized as OAT10 inhibitors.[1][2] However, specific IC50 values for the inhibition of orotate
transport by these compounds are not yet fully detailed in published research. For comparison,

studies on other OAT10 substrates, such as urate and nicotinate, have identified several

inhibitors. For instance, urate inhibits nicotinate transport by OAT10 with an IC50 value of 759

µM.[4][5] Probenecid is another known inhibitor of OATs, though its specific potency against

OAT10-mediated orotate transport requires further investigation.[4][6]

Experimental Protocols
Validation of OAT10-Mediated Orotate Transport in
Stably Transfected MDCKII Cells
This protocol outlines the key steps for assessing the function of OAT10 as an orotate
transporter using a cell-based uptake assay.
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1. Cell Line Generation:

Madin-Darby canine kidney II (MDCKII) cells are transfected with a plasmid containing the
full-length human OAT10 (SLC22A13) cDNA.
Stable transfectants are selected using an appropriate antibiotic selection marker.
Control cells are generated by transfecting with an empty vector.
Expression of OAT10 in the stable cell line is confirmed by methods such as Western blotting
or quantitative PCR.

2. Cell Culture and Plating:

MDCKII-OAT10 and mock-transfected cells are cultured in a suitable medium (e.g., DMEM)
supplemented with fetal bovine serum and antibiotics.
For uptake assays, cells are seeded onto permeable supports (e.g., Transwell® inserts) and
grown to form a confluent monolayer.

3. Radiolabeled Orotate Uptake Assay:

The cell monolayers are washed and pre-incubated in a transport buffer (e.g., Krebs-
Henseleit buffer) at 37°C.
The uptake experiment is initiated by adding the transport buffer containing radiolabeled
orotate (e.g., [³H]orotate) to the apical side of the monolayer.
At designated time points, the uptake is stopped by rapidly washing the cells with ice-cold
transport buffer.
The cells are then lysed, and the intracellular radioactivity is measured using a scintillation
counter.
Protein concentration in the cell lysates is determined to normalize the uptake data.

4. Data Analysis:

OAT10-specific uptake is calculated by subtracting the uptake in mock-transfected cells from
that in MDCKII-OAT10 cells.
To determine the kinetic parameters (Km and Vmax), the uptake is measured over a range of
orotate concentrations, and the data are fitted to the Michaelis-Menten equation, potentially
using a two-site binding model to account for the biphasic nature.

Visualizations
Experimental Workflow for OAT10 Validation
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Caption: Workflow for validating OAT10-mediated orotate transport.

Functional Comparison of Orotate Transporters
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OAT10 (SLC22A13)

- Human orotate transporter
- Biphasic kinetics
- Cl- dependent

- Species-specific (rat ortholog inactive)

URAT1 (SLC22A12)
- Human orotate transporter

- Michaelis-Menten kinetics (Km ≈ 5.2 µM)
- Also transports urate

Orotate

Uptake

Uptake
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Caption: Comparison of OAT10 and URAT1 as human orotate transporters.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Functional characterization of human organic anion transporter 10 (OAT10/SLC22A13) as
an orotate transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

2. researchgate.net [researchgate.net]

3. Functional characterization of human organic anion transporter 10 (OAT10/SLC22A13) as
an orotate transporter | CiNii Research [cir.nii.ac.jp]

4. researchgate.net [researchgate.net]

5. Identification of a new urate and high affinity nicotinate transporter, hOAT10 (SLC22A13) -
PubMed [pubmed.ncbi.nlm.nih.gov]

6. Blockade of organic anion transport in humans after treatment with the drug probenecid
leads to major metabolic alterations in plasma and urine - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Validation of OAT10 (SLC22A13) as a Human Orotate
Transporter: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1227488#validation-of-oat10-as-a-human-orotate-
transporter]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 6 Tech Support

https://www.benchchem.com/product/b1227488?utm_src=pdf-body-img
https://www.benchchem.com/product/b1227488?utm_src=pdf-body
https://www.benchchem.com/product/b1227488?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/35144162/
https://pubmed.ncbi.nlm.nih.gov/35144162/
https://www.researchgate.net/publication/357274439_Functional_characterization_of_human_organic_anion_transporter_10_OAT10SLC22A13_as_an_orotate_transporter
https://cir.nii.ac.jp/crid/1360572531645872896
https://cir.nii.ac.jp/crid/1360572531645872896
https://www.researchgate.net/publication/5441970_Identification_of_a_New_Urate_and_High_Affinity_Nicotinate_Transporter_hOAT10_SLC22A13
https://pubmed.ncbi.nlm.nih.gov/18411268/
https://pubmed.ncbi.nlm.nih.gov/18411268/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9398954/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9398954/
https://www.benchchem.com/product/b1227488#validation-of-oat10-as-a-human-orotate-transporter
https://www.benchchem.com/product/b1227488#validation-of-oat10-as-a-human-orotate-transporter
https://www.benchchem.com/product/b1227488#validation-of-oat10-as-a-human-orotate-transporter
https://www.benchchem.com/product/b1227488#validation-of-oat10-as-a-human-orotate-transporter
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1227488?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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